molecular formula C19H13BrN4O2S B11563473 N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide

N'-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide

Cat. No.: B11563473
M. Wt: 441.3 g/mol
InChI Key: HZIXAXHCPCHSLY-SRZZPIQSSA-N
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Description

N’-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide typically involves the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde with 3-bromobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene}-3-bromobenzohydrazide is unique due to the presence of both a benzimidazole and a furan ring, which can impart specific chemical and biological properties. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H13BrN4O2S

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(E)-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylideneamino]-3-bromobenzamide

InChI

InChI=1S/C19H13BrN4O2S/c20-13-5-3-4-12(10-13)18(25)24-21-11-14-8-9-17(26-14)27-19-22-15-6-1-2-7-16(15)23-19/h1-11H,(H,22,23)(H,24,25)/b21-11+

InChI Key

HZIXAXHCPCHSLY-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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